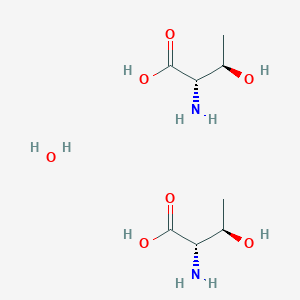

DL-Threonine hydrate(2:1)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DL-Threonine hydrate(2:1) is an essential amino acid . It is mainly used as a nutritional supplement, often added to poultry feed, and is also used in the preparation of amino acid infusion and comprehensive amino acid preparations .

Synthesis Analysis

Threonine aldolases (TAs) constitute a powerful tool for catalyzing carbon–carbon bond formations in synthetic organic chemistry, thus enabling an enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids . Starting from the achiral precursors glycine and an aldehyde, two new stereogenic centres are formed in this catalytic step .Molecular Structure Analysis

The molecular formula of DL-Threonine hydrate(2:1) is C4H9NO3 . The average mass is 119.119 Da .Chemical Reactions Analysis

DL-Threonine hydrate(2:1) is a precursor to the amino acids glycine and serine . It acts as a lipotropic in controlling fat build-up in the liver .Physical And Chemical Properties Analysis

DL-Threonine hydrate(2:1) appears as a white orthorhombic crystal or crystalline powder . It is odorless with a slightly sweet taste . It has a melting point of 255257 ℃ (decomposition) . It is insoluble in ethanol, ether, and chloroform but easily soluble in water .科学的研究の応用

Synthesis of Water Soluble Copper(II) Complexes

DL-Threonine hydrate(2:1) has been used in the synthesis of water soluble copper(II) complexes. These complexes have been characterized by spectral (NMR, FT-IR, and UV–Vis), CHN elemental analysis and have been structurally elucidated by X-ray crystallography .

DNA Binding and Oxidative DNA Cleavage

The copper(II) complexes synthesized using DL-Threonine hydrate(2:1) have been found to interact with calf-thymus DNA (CT-DNA). One of the complexes was found to interact with CT-DNA through intercalation while the other through the groove binding mode .

Anticancer Studies

The copper(II) complexes synthesized using DL-Threonine hydrate(2:1) have been tested against human colon cancer (HCT 116) and breast cancer (MCF-7) cell lines and showed a dose-dependent antiproliferation effect .

Use in Cell Culture

DL-Threonine hydrate(2:1) is suitable for cell culture and for insect cell culture .

Safety and Hazards

将来の方向性

作用機序

Target of Action

DL-Threonine hydrate(2:1) is an essential amino acid . It is primarily used as a nutritional supplement, often added to poultry feed . It is also used in the preparation of amino acid infusion and comprehensive amino acid preparations .

Mode of Action

It is known that it plays a crucial role in protein synthesis as it is an essential amino acid .

Biochemical Pathways

DL-Threonine hydrate(2:1) is involved in several biochemical pathways. Threonine aldolases, for instance, catalyze the cleavage of L-threonine or L-allo-threonine to glycine and acetaldehyde in a glycine biosynthetic pathway . Threonine dehydratase converts L-threonine to 2-ketobutyrate .

Pharmacokinetics

It is known that it is soluble in water , which suggests that it can be readily absorbed and distributed in the body.

特性

IUPAC Name |

(2S,3R)-2-amino-3-hydroxybutanoic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9NO3.H2O/c2*1-2(6)3(5)4(7)8;/h2*2-3,6H,5H2,1H3,(H,7,8);1H2/t2*2-,3+;/m11./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWHMAPAPXBPFN-PZXRSRGQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)O.CC(C(C(=O)O)N)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)O.C[C@H]([C@@H](C(=O)O)N)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-Chlorophenyl)-(3-methoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2599768.png)

![8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2599769.png)

![Cyclohex-3-en-1-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2599770.png)

![N-(3-methoxyphenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2599772.png)

![1,3-dimethyl-7-(3-methylbutyl)-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2599777.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2599780.png)

![5-chloro-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2599782.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxybenzamide](/img/structure/B2599785.png)

![3-benzyl-N-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2599786.png)